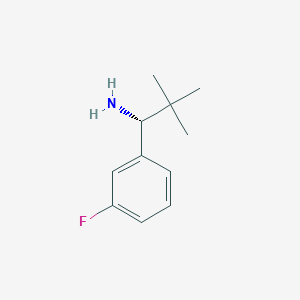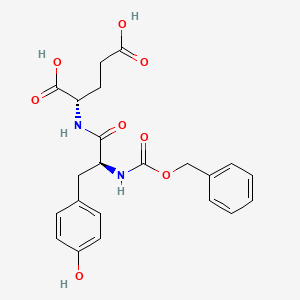
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzoic acid derivative with 2,2,2-trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires careful control of reaction conditions, purification steps, and waste management to ensure environmental compliance and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Carboxy-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Hydroxymethyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: Its derivatives may be used in studying biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
3-Formyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which may alter its reactivity and biological activity.
3-Formyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and solubility.
Uniqueness
3-Formyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a formyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7F3O4 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-formyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-4H,5H2,(H,15,16) |
InChI Key |
XVPKXYPYOSDMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)












![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)
